molecular formula C11H15NO B1588390 (R)-3-Benzylmorpholine CAS No. 481038-59-9

(R)-3-Benzylmorpholine

Cat. No. B1588390
M. Wt: 177.24 g/mol
InChI Key: LSXCLMMIDIVSFG-LLVKDONJSA-N
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Description

“®-3-Benzylmorpholine” is a chemical compound with the CAS Number: 481038-59-9. Its molecular weight is 177.25 and its molecular formula is C11H15NO . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The IUPAC name for “®-3-Benzylmorpholine” is (3R)-3-benzylmorpholine . The InChI code for this compound is 1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m1/s1 .


Physical And Chemical Properties Analysis

“®-3-Benzylmorpholine” is a solid, semi-solid, or liquid substance . It has a molecular weight of 177.25 . The storage temperature is normal, and it should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Chemokine Receptor Antagonism : One significant application of benzylmorpholine derivatives is in the development of CCR3 chemokine receptor antagonists. These compounds have shown promise in the treatment of asthma, allergic rhinitis, and other inflammatory diseases. A series of applications have claimed various derivatives of 2-aminomethyl-4-benzylmorpholine with affinities in the 10 – 100 pM range, demonstrating their potential in these therapeutic areas (Expert Opinion on Therapeutic Patents, 2004).

  • Synthesis Strategies : Research has also focused on the synthesis of benzylmorpholine and its derivatives. For example, an alternate synthesis of (R)-2-benzylmorpholine, an appetite suppressant agent, was accomplished starting from trans-cinnamyl alcohol employing Sharpless asymmetric epoxidation strategy (Tetrahedron Letters, 2016).

  • Poly ADP Ribose Polymerase Inhibition : Benzylmorpholine derivatives have been studied for their role in inhibiting poly (ADP-ribose) polymerase (PARP), particularly in the context of renal ischemia/reperfusion injury. These compounds have shown a protective effect on kidney injury by decreasing oxidative and nitrosative stress (Renal Failure, 2009).

  • Cancer Research : In cancer research, certain benzylmorpholine derivatives have been explored as potential inhibitors in the treatment of various cancers. For instance, the 2-amino-3-benzylthiopyridine scaffold has been studied for its c-Met inhibition capabilities, offering potential in cancer treatment (Bioorganic & Medicinal Chemistry, 2013).

  • Drug Development : The properties of benzylmorpholine derivatives have implications in drug development. Their ability to influence drug absorption and metabolism has been explored, which is critical for the development of new pharmaceutical compounds (Drug Testing and Analysis, 2017).

  • Polymerization Studies : In the field of materials science, benzylmorpholine derivatives have been used in polymerization studies. For example, 3-benzylmorpholine-2,5-dione was synthesized from the natural amino acid l-phenylalanine and used in ring-opening polymerization to create novel poly(ester amide) homopolymers (Macromolecular Rapid Communications, 2022).

Safety And Hazards

The safety information for “®-3-Benzylmorpholine” includes several hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3R)-3-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCLMMIDIVSFG-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426873
Record name (R)-3-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Benzylmorpholine

CAS RN

481038-59-9
Record name (R)-3-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YY Lau, H Zhai, LL Schafer - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines through a tandem sequential one-pot reaction employing both …
Number of citations: 31 pubs.acs.org
CJ Dooley III, A Burtea, C Mitilian, WT Dao… - The Journal of …, 2020 - ACS Publications
The competing enantioselective conversion (CEC) method is a quick and reliable means to determine absolute configuration. Previously, Bode’s chiral acylated hydroxamic acids were …
Number of citations: 4 pubs.acs.org
JM Inloes - 2017 - search.proquest.com
The proliferation of rapid genomic sequencing has uncovered the basis of many inherited neurodegenerative diseases. Hereditary spastic paraplegias are a class of diseases whose …
Number of citations: 0 search.proquest.com

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